molecular formula C15H16F4N2O4 B10972613 [4-(difluoromethoxy)-3-ethoxyphenyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

[4-(difluoromethoxy)-3-ethoxyphenyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10972613
M. Wt: 364.29 g/mol
InChI Key: DDSZXGPOVCQMHO-UHFFFAOYSA-N
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Description

[4-(Difluoromethoxy)-3-ethoxyphenyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique combination of difluoromethoxy and difluoromethyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(difluoromethoxy)-3-ethoxyphenyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Difluoromethoxy Group: This step often involves the reaction of a phenol derivative with a difluoromethylating agent such as difluoromethyl ether under basic conditions.

    Pyrazole Ring Formation: The pyrazole ring is typically constructed via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Final Coupling: The final step involves coupling the difluoromethoxy-ethoxyphenyl moiety with the pyrazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethoxy)-3-ethoxyphenyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, [4-(difluoromethoxy)-3-ethoxyphenyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure allows for the exploration of new mechanisms of action and therapeutic targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [4-(difluoromethoxy)-3-ethoxyphenyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Difluoromethoxy)-3-methoxyphenyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone
  • [4-(Difluoromethoxy)-3-ethoxyphenyl][5-(trifluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone

Uniqueness

Compared to similar compounds, [4-(difluoromethoxy)-3-ethoxyphenyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone stands out due to its specific combination of difluoromethoxy and difluoromethyl groups. These groups confer unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

Molecular Formula

C15H16F4N2O4

Molecular Weight

364.29 g/mol

IUPAC Name

[4-(difluoromethoxy)-3-ethoxyphenyl]-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C15H16F4N2O4/c1-3-24-11-6-9(4-5-10(11)25-14(18)19)12(22)21-15(23,13(16)17)7-8(2)20-21/h4-6,13-14,23H,3,7H2,1-2H3

InChI Key

DDSZXGPOVCQMHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N2C(CC(=N2)C)(C(F)F)O)OC(F)F

Origin of Product

United States

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